2,3-Dimethylbenzaldehyde
Description
2,3-Dimethylbenzaldehyde (CAS No. 5779-93-1) is an aromatic aldehyde with the molecular formula C₉H₁₀O and a molecular weight of 134.18 g/mol. Its structure features two methyl groups at the 2- and 3-positions of the benzene ring and an aldehyde functional group at the 1-position (Figure 1). This compound is a colorless to yellow liquid with a density of 1.029 g/mL, a boiling point of 86–88°C at 10 mmHg, and a refractive index of 1.553 .
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7-4-3-5-9(6-10)8(7)2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFVCPMLQXKEEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901346389 | |
| Record name | 2,3-Dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5779-93-1, 28351-09-9 | |
| Record name | 2,3-Dimethylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5779-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028351099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzaldehyde, 2,3-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.304 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Pharmaceutical Applications
One of the primary applications of 2,3-dimethylbenzaldehyde is as an intermediate in the synthesis of pharmaceuticals. Notably, it serves as a key precursor in the production of dexmedetomidine hydrochloride, a medication used for sedation in intensive care settings. A method for synthesizing this compound involves the reaction of 2,3-dimethyl halogenobenzene with a Grignard reagent followed by hydrolysis. This method is characterized by mild reaction conditions and high industrial applicability due to the availability of raw materials .
Fragrance Industry
This compound is also utilized in the fragrance industry. It contributes to the formulation of various scents and is a major component in umbel rays oil. Its aromatic properties make it valuable for creating complex fragrances used in perfumes and household products .
Chemical Research
In chemical research, this compound is employed as a reagent in organic synthesis. It can participate in various reactions such as condensation reactions and can be used to synthesize more complex organic compounds. The compound's reactivity allows it to serve as a building block for various chemical transformations .
Environmental Studies
Research has indicated that aldehydes, including this compound, are critical in environmental studies related to air pollution. They are often monitored due to their potential health impacts when present in urban environments. Studies have characterized the sources and concentrations of these aldehydes to assess their contribution to air quality issues .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical | Key intermediate for dexmedetomidine hydrochloride synthesis |
| Fragrance Industry | Major component of umbel rays oil; used in perfume formulations |
| Chemical Research | Reagent in organic synthesis; building block for complex compounds |
| Environmental Studies | Monitored for air quality assessments; linked to health impacts in urban areas |
| Safety Considerations | Causes skin/eye irritation; respiratory irritant; requires proper handling procedures |
Case Studies
- Dexmedetomidine Synthesis : A detailed study on the synthesis of dexmedetomidine highlights the use of this compound as an essential precursor. The process involves a Grignard reaction that yields high purity levels suitable for pharmaceutical applications.
- Air Quality Monitoring : A case study conducted during the Beijing Olympics examined various aldehydes' contributions to air pollution, emphasizing the importance of monitoring compounds like this compound due to their health implications.
Comparison with Similar Compounds
Table 1: Physical Properties of Dimethylbenzaldehyde Isomers
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
|---|---|---|---|---|---|
| This compound | C₉H₁₀O | 134.18 | 86–88 (10 mmHg) | 1.029 | 1.553 |
| 2,4-Dimethylbenzaldehyde | C₉H₁₀O | 134.18 | 90–92 (10 mmHg)* | ~1.02 | ~1.550 |
| 3,4-Dimethylbenzaldehyde | C₉H₁₀O | 134.18 | 95–97 (10 mmHg)* | ~1.03 | ~1.558 |
*Data estimated based on structural analogs.
- Reactivity Differences: The position of methyl groups influences electronic effects and steric hindrance.
Trimethylbenzaldehydes
Trimethyl-substituted derivatives, such as 2,3,5-Trimethylbenzaldehyde , exhibit higher molecular complexity. The additional methyl group in these compounds enhances lipophilicity and alters reactivity. For instance, 2,3,5-Trimethylbenzaldehyde’s substitution pattern makes it more reactive in electrophilic aromatic substitution due to increased electron-donating effects .
Substituted Benzaldehydes with Functional Groups
Table 2: Impact of Functional Groups on Properties
| Compound Name | Functional Groups | Key Differences from this compound |
|---|---|---|
| 2,3-Dimethyl-4-(methylthio)benzaldehyde | Methylthio group at 4-position | Higher polarity due to sulfur; used in pharmaceutical research |
| 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde | Chlorine and ether groups | Enhanced biological activity; used in antimicrobial agents |
| 3,6-Dimethoxy-2-(dioxaborolan)benzaldehyde | Methoxy and boronic ester | Versatile in Suzuki-Miyaura cross-coupling reactions |
Table 3: Inhibitory Effects on Clostridium acetobutylicum (IC₅₀ Values)
| Compound Name | IC₅₀ (mM) | Relative Potency vs. This compound |
|---|---|---|
| Benzaldehyde | 12.83 | Less potent (3.5×) |
| This compound | 3.62 | Baseline |
| 2,3-Diethylbenzaldehyde | 1.47 | 2.5× more potent |
| 2,3-Dibutylbenzaldehyde | 0.29 | 12.5× more potent |
- Trends : Increasing alkyl chain length at the 2- and 3-positions enhances inhibitory potency, likely due to improved membrane permeability and hydrophobic interactions .
Preparation Methods
Grignard Reaction Method
One of the most efficient methods for synthesizing this compound involves the use of a Grignard reagent derived from 2,3-dimethyl halobenzene. This method is characterized by the following steps:
Preparation of Grignard Reagent : Under nitrogen atmosphere, magnesium is reacted with 2,3-dimethyl bromobenzene in tetrahydrofuran (THF) to form the Grignard reagent.
Reaction with N,N-Dimethylformamide : The Grignard reagent is then reacted with N,N-dimethylformamide at controlled temperatures (0-30°C).
Hydrolysis and Purification : The reaction mixture undergoes hydrolysis using saturated ammonium chloride solution, followed by separation and purification steps.
The overall yield reported from this method can reach up to 96% with high purity levels (around 96%).
Oxidation Method
Another prominent preparation method involves the oxidation of specific dimethyl-substituted aromatic compounds:
Starting Material : The method often utilizes 2,3-dimethylbenzyl chloride as a precursor.
Oxidation Conditions : The oxidation is typically performed using sodium nitrate in acetic acid as a catalyst, achieving satisfactory yields (approximately 82%).
This method is advantageous due to its simplicity and the availability of starting materials.
Alternative Synthesis Routes
Research has also explored alternative synthetic routes that involve multi-step processes or different catalytic systems. For instance:
- Use of Zinc Cyanide : In one method, zinc cyanide is used in combination with hydrochloric acid to facilitate the conversion of 2,3-dimethylphenol into this compound through a series of reactions under controlled conditions.
Comparative Analysis of Preparation Methods
The following table summarizes key parameters for each preparation method discussed:
| Method | Starting Material | Yield (%) | Purity (%) | Reaction Conditions |
|---|---|---|---|---|
| Grignard Reaction | 2,3-Dimethyl bromobenzene | Up to 96% | ~96% | Nitrogen atmosphere; THF; DMF; Hydrolysis |
| Oxidation | 2,3-Dimethylbenzyl chloride | ~82% | Not specified | NaNO₃/AcOH; mild conditions |
| Zinc Cyanide Method | 2,3-Dimethylphenol | ~71% | Not specified | HCl gas; nitrogen; ether solvent |
Q & A
Q. How does solubility impact the reactivity of this compound in aqueous systems?
- Methodology : Solubility parameters (e.g., logP, hydrogen-bonding capacity) can be experimentally determined using shake-flask methods or computational tools. shows that solubility in water for aromatic aldehydes correlates with substituent polarity, where methyl groups reduce solubility compared to hydroxyl or methoxy groups.
- Application : Design reactions in mixed solvents (e.g., ethanol/water) to enhance solubility while maintaining reactivity .
Q. What are the acute toxicity thresholds (LD₅₀/LD₉₅) for this compound, and how are they calculated?
- Methodology : Toxicity is assessed via bioassays (e.g., against Tyrophagus putrescentiae), with observed LD values compared to Wadley-calculated expected values to evaluate synergistic/antagonistic effects. For this compound, observed LD₅₀ = 1.74 μg/cm³ vs. expected LD₅₀ = 1.71 μg/cm³, indicating minor deviations .
- Statistical Analysis : Use probit analysis or nonlinear regression models to derive confidence intervals (e.g., 95% CL) for dose-response curves .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, alkylation) alter the bioactivity of this compound?
- Structure-Activity Relationship (SAR) : shows that alkylation (e.g., 2,3-diethylbenzaldehyde) significantly lowers IC₅₀ values (higher potency) in butanol fermentation inhibition assays compared to methyl groups. Fluorination, as in 2,4,6-trifluoro-3,5-dimethylbenzaldehyde, enhances metabolic stability in drug candidates .
- Methodology : Use computational tools (e.g., DFT, molecular docking) to predict substituent effects on electronic properties and binding affinity. Validate with in vitro assays .
Q. What discrepancies arise between observed and expected toxicity values for this compound isomers, and how are they resolved?
- Analysis : For this compound, the observed LD₉₅ (6.60 μg/cm³) slightly exceeds the Wadley-predicted LD₉₅ (6.21 μg/cm³), suggesting minor synergistic interactions. In contrast, 2,5-dimethylbenzaldehyde shows larger deviations (observed LD₅₀ = 1.21 vs. expected = 1.42) .
- Resolution : Investigate isomer-specific interactions (e.g., steric hindrance, electronic effects) using NMR or X-ray crystallography. Re-evaluate statistical models (e.g., χ² tests) to identify outliers .
Q. How can this compound be integrated into analytical workflows for detecting airborne aldehydes?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., DNPH cartridges) is used for quantification. highlights detection limits of 1.2 ppb for dimethylbenzaldehydes in formaldehyde analysis .
- Validation : Perform spike-and-recovery experiments in environmental samples to assess accuracy and precision. Optimize derivatization time to avoid under/overestimation .
Q. What strategies improve the antimicrobial efficacy of this compound derivatives?
- Derivatization : Introduce electron-withdrawing groups (e.g., nitro, halogen) to enhance electrophilicity. demonstrates that carboxylation (e.g., 2,3-dimethylbenzoic acid) improves antibacterial activity by disrupting membrane integrity .
- Testing : Use disk diffusion or microbroth dilution assays against Gram-positive/negative strains. Compare MIC (minimum inhibitory concentration) values across derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
